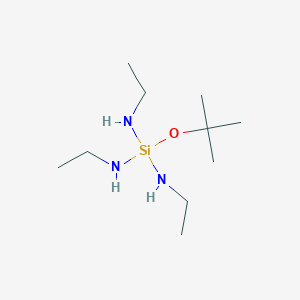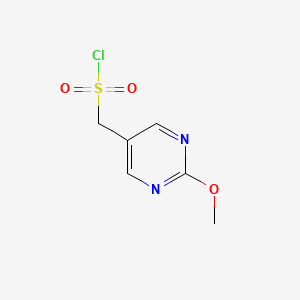
(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride is a high-purity chemical compound with a molecular weight of 222.65 g/mol. It is a sulfonyl chloride derivative, known for its versatility in various chemical reactions. The compound is identified by the CAS number 1196155-67-5 and has the molecular formula C6H7ClN2O3S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride typically involves the reaction of 2-methoxypyrimidine with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: The compound can also undergo oxidation under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and various nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperature and pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while reduction reactions can produce different sulfonyl compounds .
Applications De Recherche Scientifique
(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride derivative with similar reactivity but different applications.
Tosyl chloride: Another sulfonyl chloride compound used in organic synthesis, known for its use in the formation of tosylates.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, offering different reactivity and applications.
Uniqueness
(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride is unique due to its specific structure, which includes a pyrimidine ring and a methoxy group. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C6H7ClN2O3S |
|---|---|
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
(2-methoxypyrimidin-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-6-8-2-5(3-9-6)4-13(7,10)11/h2-3H,4H2,1H3 |
Clé InChI |
CVXMVEMTBGHNEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=N1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




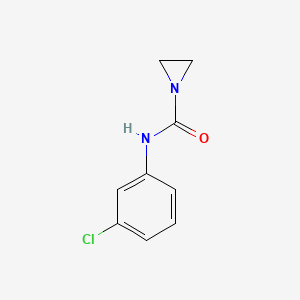
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
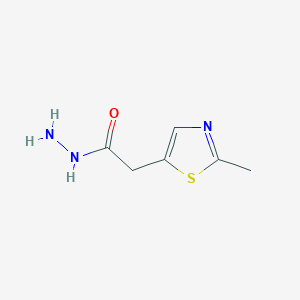
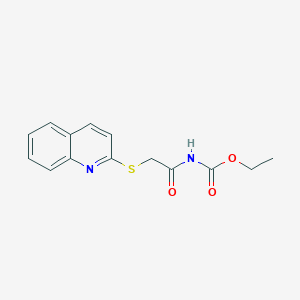
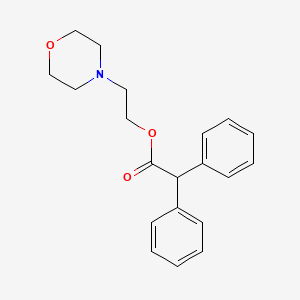
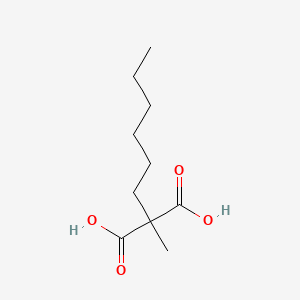
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)

![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
